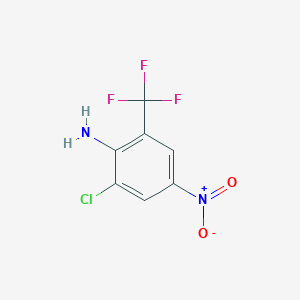

2-Amino-3-chloro-5-nitrobenzotrifluoride

Übersicht

Beschreibung

2-Amino-3-chloro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2 It is a derivative of benzotrifluoride and is characterized by the presence of amino, chloro, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride typically involves the nitration of 2-Amino-3-chlorobenzotrifluoride. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in acetonitrile under microwave irradiation at 150°C for a short duration . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-chloro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-Amino-3-chloro-5-aminobenzotrifluoride.

Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent and conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the preparation of various derivatives that possess unique chemical properties.

Biology

- Biological Activity Investigation : Ongoing research focuses on the biological activities of 2-amino-3-chloro-5-nitrobenzotrifluoride. Its potential interactions with biomolecules suggest applications in understanding enzyme mechanisms and cellular processes.

Medicine

- Drug Development : The compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its structural features may enhance the efficacy of drug candidates targeting specific diseases.

Industry

- Agrochemicals and Specialty Chemicals : In industrial applications, it is used in producing agrochemicals, dyes, and other specialty chemicals due to its reactive functional groups that facilitate further chemical modifications.

Enzyme Inhibition Studies

Molecular docking studies have indicated that compounds with similar functional groups can act as inhibitors of key enzymes involved in bacterial metabolism. This positions this compound as a candidate for further exploration in enzyme inhibition studies.

Future Research Directions

Given the promising biological activities associated with similar compounds, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate the antimicrobial efficacy and safety profile.

- Mechanistic Studies : Investigating specific molecular mechanisms through which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity while reducing potential toxicity.

Wirkmechanismus

The mechanism of action of 2-Amino-3-chloro-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and amino groups can participate in binding interactions with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-nitrobenzotrifluoride

- 4-Chloro-3-nitrobenzotrifluoride

- 2-Amino-5-chloro-3-nitrobenzotrifluoride

Comparison: In contrast, compounds like 2-Chloro-5-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride lack the amino group, resulting in different chemical behaviors and applications .

Biologische Aktivität

2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS Number: 400-67-9) is an organic compound characterized by its unique arrangement of functional groups, including an amino group, a chloro group, and a nitro group, all attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and interactions with biomolecules.

The molecular formula of this compound is C₇H₄ClF₃N₂O₂. The presence of the nitro group allows for potential reduction to reactive intermediates, which can interact with cellular components, while the amino and chloro groups may facilitate binding interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions. The nitro group can be reduced to generate reactive species that may participate in various biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, suggesting potential applications in drug development and therapeutic interventions.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitro compounds have demonstrated efficacy against various pathogens, including Helicobacter pylori and Clostridium difficile. These findings suggest that this compound may also possess antimicrobial activity, warranting further investigation into its pharmacological potential .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-5-nitrobenzotrifluoride | Limited documented activity | Lacks amino group; different interactions |

| 4-Chloro-3-nitrobenzotrifluoride | Moderate antimicrobial properties | Similar structure but different substitutions |

| 2-Amino-5-chloro-3-nitrobenzotrifluoride | Potential enzyme inhibition | Structural similarities suggest possible interactions |

Case Studies

- Antimicrobial Efficacy : A study conducted on a library of compounds including nitro derivatives revealed that modifications in the nitro group significantly enhanced antibacterial activity against H. pylori. While specific data on this compound is limited, its structural features suggest it could be similarly effective .

- Enzyme Inhibition : Molecular docking studies have indicated that compounds with similar functional groups can act as inhibitors of key enzymes involved in bacterial metabolism. This positions this compound as a candidate for further exploration in enzyme inhibition studies .

Future Research Directions

Given the promising biological activities associated with similar compounds, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate the antimicrobial efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the specific molecular mechanisms through which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance its biological activity and reduce potential toxicity.

Eigenschaften

IUPAC Name |

2-chloro-4-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJODFSUXHFZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549401 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-67-9 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.